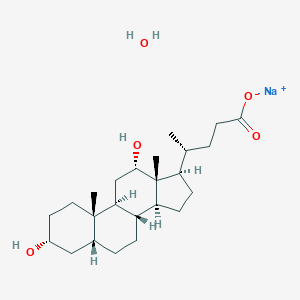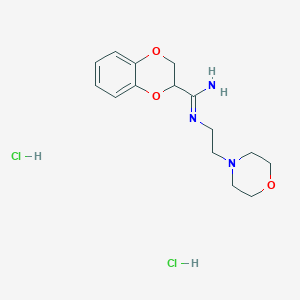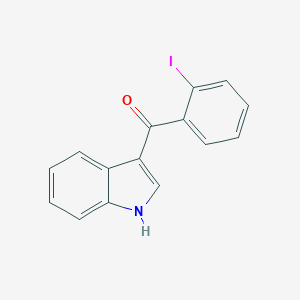![molecular formula C13H15IN2O2 B141802 acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]- CAS No. 140671-15-4](/img/structure/B141802.png)
acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is synthesized using a specific method and has a unique mechanism of action that makes it useful for various biochemical and physiological studies. In
Mechanism of Action
The mechanism of action of acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]- is not fully understood. However, it is thought to work by inducing apoptosis in cancer cells through the activation of caspase-dependent pathways. It may also act as a fluorescent probe by binding to specific proteins and molecules, allowing for imaging studies.
Biochemical and Physiological Effects:
Acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]- has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as protect against oxidative stress and inflammation in the brain. Additionally, it has been shown to selectively bind to specific proteins and molecules, making it useful for imaging studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]- for lab experiments is its high purity and yield. This makes it suitable for large-scale production and ensures consistent results. Additionally, its unique mechanism of action and biochemical and physiological effects make it useful for a wide range of studies. However, one limitation is its potential toxicity, which must be carefully monitored in lab experiments.
Future Directions
There are many potential future directions for the study of acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]-. One direction is to further explore its potential as a cancer therapy, particularly in combination with other treatments. Another direction is to study its potential use as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases. Additionally, further studies could be conducted to better understand its mechanism of action and to develop more efficient synthesis methods. Overall, acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]- has great potential for scientific research and could lead to important breakthroughs in various fields.
Synthesis Methods
Acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]- is synthesized using a multi-step process. The first step involves the synthesis of 2-iodo-5-methoxy-1H-indole-3-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is reacted with N-(2-aminoethyl)acetamide to yield the final product. This method has been optimized for high yield and purity, making it suitable for large-scale production.
Scientific Research Applications
Acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]- has a wide range of potential applications in scientific research. It has been studied for its role in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Additionally, it has been used as a fluorescent probe for imaging studies, as it can selectively bind to specific proteins and molecules. It has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect against oxidative stress and inflammation in the brain.
properties
CAS RN |
140671-15-4 |
|---|---|
Product Name |
acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]- |
Molecular Formula |
C13H15IN2O2 |
Molecular Weight |
356.17 g/mol |
IUPAC Name |
N-[2-(2-(125I)iodanyl-5-methoxy-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C13H15IN2O2/c1-8(17)15-6-5-10-11-7-9(18-2)3-4-12(11)16-13(10)14/h3-4,7,16H,5-6H2,1-2H3,(H,15,17)/i14-2 |
InChI Key |
FJDDSMSDZHURBJ-XSBOKVBDSA-N |
Isomeric SMILES |
CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)[125I] |
SMILES |
CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)I |
Canonical SMILES |
CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)I |
synonyms |
acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[Methylsulfanyl-[3-(trifluoromethyl)phenyl]sulfanylmethylidene]cyanamide](/img/structure/B141719.png)
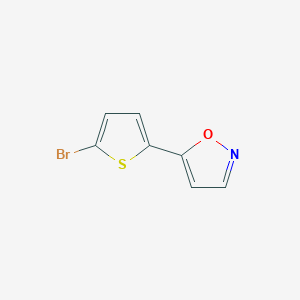
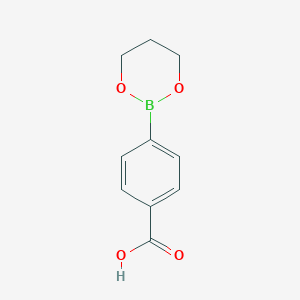
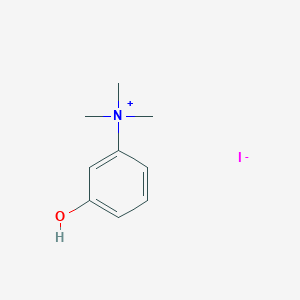
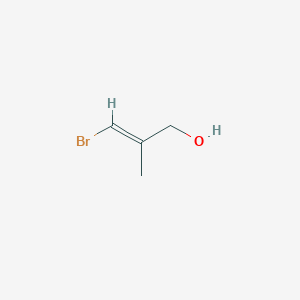
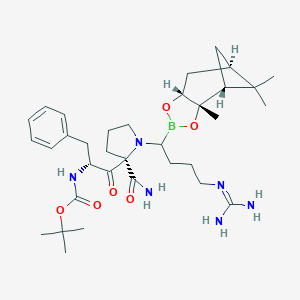
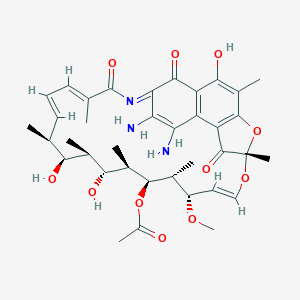

![[2,5-Dihexoxy-4-(hydroxymethyl)phenyl]methanol](/img/structure/B141739.png)

